molecular formula C16H11NO2 B12898818 3,5-Diphenylisoxazole-4-carbaldehyde CAS No. 89479-71-0

3,5-Diphenylisoxazole-4-carbaldehyde

Cat. No.: B12898818
CAS No.: 89479-71-0
M. Wt: 249.26 g/mol
InChI Key: OZMLNKAXYSWXSV-UHFFFAOYSA-N
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Description

3,5-Diphenylisoxazole-4-carbaldehyde is a chemical compound with the following structural formula:

C15H10NO2\text{C}_{15}\text{H}_{10}\text{NO}_2 C15​H10​NO2​

It belongs to the class of isoxazole derivatives and contains both an aldehyde functional group and a phenyl ring. The compound’s aromatic nature and functional groups make it interesting for various applications.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of 3,5-Diphenylisoxazole-4-carbaldehyde. One common method involves the condensation of 3,5-diphenylisoxazole with an appropriate aldehyde (such as benzaldehyde) under acidic conditions. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the desired aldehyde product.

Industrial Production:

While not widely produced on an industrial scale, researchers and laboratories synthesize this compound for specific applications. The synthetic methods mentioned above are adaptable for larger-scale production if needed.

Chemical Reactions Analysis

3,5-Diphenylisoxazole-4-carbaldehyde can undergo various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The phenyl rings can undergo substitution reactions with appropriate reagents (e.g., halogens or amines).

Common reagents include strong acids (for condensation), reducing agents (such as sodium borohydride), and oxidizing agents (like potassium permanganate).

Scientific Research Applications

This compound finds applications in several fields:

    Organic Synthesis: It serves as a building block for more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a pharmacophore for drug design.

    Materials Science: Its aromatic structure makes it useful for functional materials.

    Photophysics: It exhibits interesting photophysical properties.

Mechanism of Action

The exact mechanism of action for 3,5-Diphenylisoxazole-4-carbaldehyde depends on its specific application. In drug design, it may interact with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 3,5-Diphenylisoxazole-4-carbaldehyde is unique due to its combination of an isoxazole ring and an aldehyde group, similar compounds include other isoxazoles, aldehydes, and aromatic derivatives.

Properties

CAS No.

89479-71-0

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

3,5-diphenyl-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C16H11NO2/c18-11-14-15(12-7-3-1-4-8-12)17-19-16(14)13-9-5-2-6-10-13/h1-11H

InChI Key

OZMLNKAXYSWXSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C=O

Origin of Product

United States

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